molecular formula C13H15N B8172483 1-Isopropyl-7-vinyl-1H-indole

1-Isopropyl-7-vinyl-1H-indole

Cat. No.: B8172483
M. Wt: 185.26 g/mol
InChI Key: PDPQJAAWERVEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-7-vinyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of an isopropyl group at the first position and a vinyl group at the seventh position of the indole ring. Indoles are known for their wide-ranging biological activities and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropyl-7-vinyl-1H-indole can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-7-vinyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated or nitro-substituted indoles.

Scientific Research Applications

1-Isopropyl-7-vinyl-1H-indole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-7-vinyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecule. For example, indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .

Comparison with Similar Compounds

    1-Methyl-7-vinyl-1H-indole: Similar structure but with a methyl group instead of an isopropyl group.

    1-Isopropyl-5-vinyl-1H-indole: Similar structure but with the vinyl group at the fifth position.

    1-Isopropyl-7-ethyl-1H-indole: Similar structure but with an ethyl group instead of a vinyl group.

Uniqueness: 1-Isopropyl-7-vinyl-1H-indole is unique due to the specific positioning of the isopropyl and vinyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

7-ethenyl-1-propan-2-ylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-4-11-6-5-7-12-8-9-14(10(2)3)13(11)12/h4-10H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDPQJAAWERVEDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C1C(=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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